2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid

Description

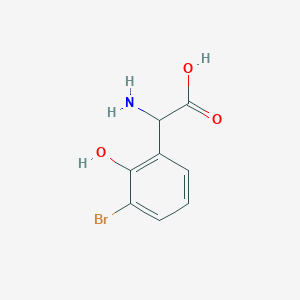

2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid is a halogenated phenylglycine derivative characterized by a bromine atom and a hydroxyl group at the 3- and 2-positions of the phenyl ring, respectively. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8BrNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13) |

InChI Key |

XULSUCHVHYXPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Bromination Methodology

Construction of the Amino Acid Moiety

Cyanide Addition and Acetonitrile Intermediate Formation

The amino acid side chain is introduced via a Strecker-type synthesis:

- Step 1 : React the brominated hydroxybenzaldehyde derivative with an aqueous solution containing sodium bisulfite, ammonium chloride, and ammonium hydroxide to form a bisulfite adduct mixture.

- Step 2 : Treat this mixture with sodium cyanide to precipitate the corresponding DL-2-amino-2-(3-bromo-2-hydroxyphenyl)acetonitrile.

- Step 3 : Extract the precipitate with ethyl acetate to obtain a solution containing the acetonitrile intermediate.

This step is crucial for introducing the amino and nitrile groups at the alpha position relative to the aromatic ring.

Resolution and Crystallization

- React the DL-acetonitrile intermediate with L-(+)-tartaric acid in an organic solvent medium (benzene, toluene, xylene, ethyl acetate, butyl acetate, methyl ethyl ketone, methanol, or ethanol).

- This reaction results in the crystallization of the optically active D-(-)-2-amino-2-(3-bromo-2-hydroxyphenyl)acetonitrile-L-(+)-hemitartrate salt.

- The hemitartrate salt is purified by filtration and washing.

Hydrolysis to Amino Acid

- Treat the purified hemitartrate salt with concentrated hydrochloric acid at elevated temperature (~90 °C) for several hours.

- Cool the reaction mixture and adjust pH with ammonium hydroxide to precipitate the free amino acid.

- Filter, wash, and dry the product to yield D-(-)-2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid.

This hydrolysis step converts the nitrile group to the carboxylic acid, completing the amino acid synthesis.

Reaction Conditions and Parameters

Alternative and Supporting Methods

- Enzymatic or chemical protection of amino groups during synthesis can be employed to enhance selectivity and yield, as described in literature for related amino acid derivatives.

- Reaction pH and temperature are optimized to balance reaction rate and product stability.

- Post-reaction purification includes solvent extraction, crystallization, and filtration to ensure high purity.

Summary of Preparation Method

| Stage | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Aromatic bromination | 2-Amino-2-hydroxyphenyl precursor + Br2, 0–60 °C | 2-Amino-3-bromo-2-hydroxyphenyl derivative |

| Cyanide addition | Sodium bisulfite, ammonium chloride, ammonium hydroxide, NaCN | DL-2-Amino-2-(3-bromo-2-hydroxyphenyl)acetonitrile |

| Resolution | L-(+)-Tartaric acid, organic solvents | Optically active acetonitrile-tartaric acid salt |

| Hydrolysis | HCl, 90 °C, pH adjustment with NH4OH | 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid |

Chemical Reactions Analysis

Types of Reactions

2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

Oxidation: Formation of 2-amino-2-(3-bromo-2-oxophenyl)acetic acid.

Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)acetic acid.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties

- Bromine vs.

- Hydroxyl Group: The 2-OH group enables hydrogen bonding, increasing solubility and influencing receptor binding compared to non-hydroxylated analogs like Methyl 2-amino-2-(3-bromophenyl)acetate .

Stereochemical Considerations

For example:

- (S)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1b) showed specific optical rotation ([α]D20 = +100.7°), while its enantiomer (1c) had differing activity profiles .

- The target compound’s stereochemistry (if resolved) could similarly affect its interaction with chiral biological targets, such as enzymes or receptors.

Biological Activity

2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a bromine atom attached to a phenyl ring. These functional groups are crucial for its biological interactions, allowing the compound to form hydrogen bonds and potentially influencing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl and amino groups facilitates hydrogen bonding, which may enhance its inhibitory or activating effects on certain biochemical pathways. The bromine atom may further increase the compound's affinity for target proteins, impacting its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | <125 | Antibacterial |

| Control (e.g., Penicillin) | 0.05 | Antibacterial |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, cytotoxicity assays conducted on several cancer cell lines (HeLa, SK-LU-1, K562) demonstrated that this compound can induce apoptosis and inhibit cell proliferation effectively.

Case Study: Cytotoxicity Assays

- Cell Lines Tested : HeLa (cervical), SK-LU-1 (lung), K562 (leukemia)

- Concentration : 50 µM

- Results : Significant reduction in cell viability was observed across all tested lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-hydroxyphenyl)acetic acid | Lacks bromine | Lower binding affinity |

| 2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid | Contains chlorine instead of bromine | Different reactivity |

| 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid | Contains methoxy group | Altered solubility |

The presence of both the bromine atom and hydroxyl group in this compound contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.